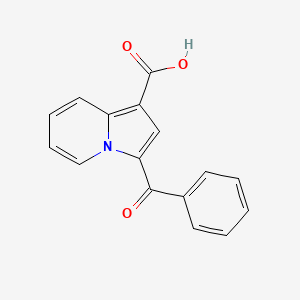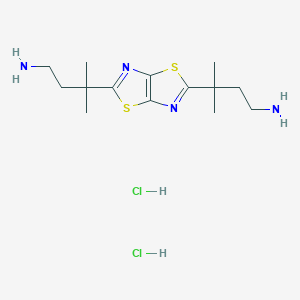
Noramine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noramine dihydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of ethylenediamine and is often used in research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of noramine dihydrochloride typically involves the reaction of ethylenediamine with hydrochloric acid. The process can be summarized as follows:
Starting Materials: Ethylenediamine and hydrochloric acid.
Reaction: Ethylenediamine is reacted with hydrochloric acid under controlled conditions to form this compound.
Purification: The product is then purified through crystallization or other suitable methods to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction and recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Noramine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Noramine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in studies involving cellular processes and biochemical pathways.
Medicine: It has potential therapeutic applications and is used in the development of pharmaceuticals.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of noramine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
- Ethylenediamine dihydrochloride
- Naphthylethylenediamine dihydrochloride
- Quinacrine dihydrochloride
Comparison: Noramine dihydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, while ethylenediamine dihydrochloride is a simple diamine derivative, this compound has additional functional groups that confer distinct characteristics.
Properties
CAS No. |
33328-56-2 |
|---|---|
Molecular Formula |
C14H26Cl2N4S2 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[5-(4-amino-2-methylbutan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-3-methylbutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H24N4S2.2ClH/c1-13(2,5-7-15)11-17-9-10(19-11)18-12(20-9)14(3,4)6-8-16;;/h5-8,15-16H2,1-4H3;2*1H |
InChI Key |
WDACILYSSRAZPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=NC2=C(S1)N=C(S2)C(C)(C)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


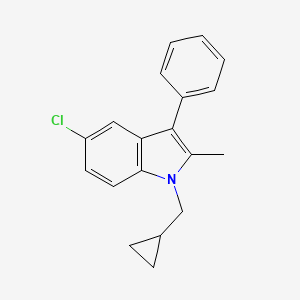

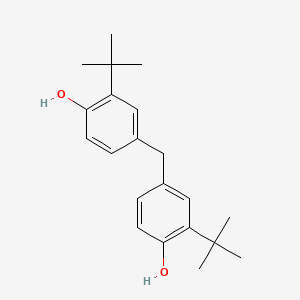
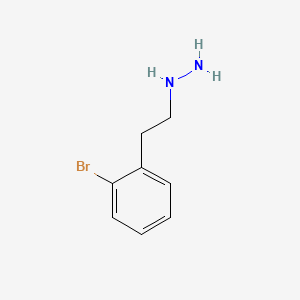
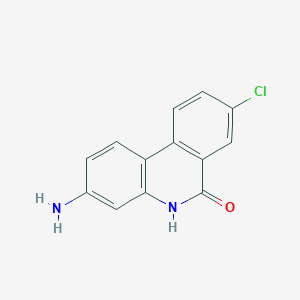
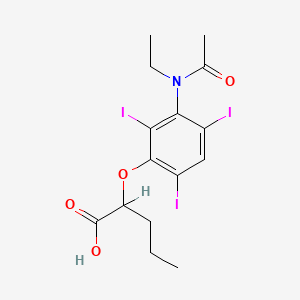
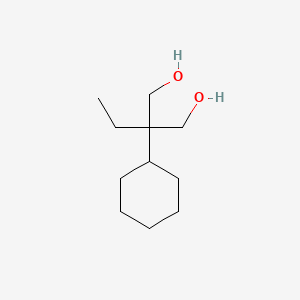
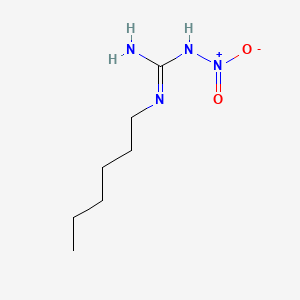
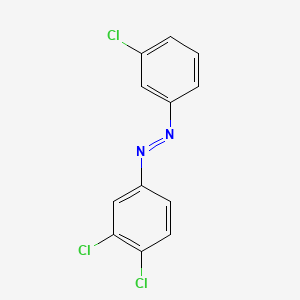
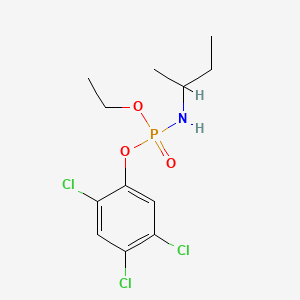
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

